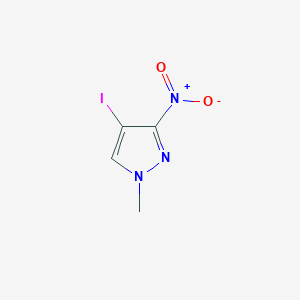

4-iodo-1-methyl-3-nitro-1H-pyrazole

説明

Overview of Pyrazole (B372694) Scaffolds as Versatile Heterocyclic Systems

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, making it a valuable building block in diverse scientific disciplines. rroij.comresearchgate.net The pyrazole ring is a common feature in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. rroij.comresearchgate.net This has led to the incorporation of the pyrazole scaffold into numerous approved drugs. nih.govmdpi.com

Beyond medicinal chemistry, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and fungicides, due to their ability to interact with biological targets in pests and pathogens. rroij.com In the realm of materials science, the unique electronic and coordination properties of pyrazoles have been exploited to create novel polymers, dyes, and ligands for catalysis, contributing to materials with specialized thermal, optical, and conductive characteristics. rroij.commdpi.com The synthetic accessibility and the potential for diverse functionalization further enhance the utility of the pyrazole core in contemporary research. researchgate.netmdpi.com

Significance of Halogenated and Nitrated Pyrazoles in Advanced Synthetic Organic Chemistry

The introduction of halogen and nitro groups onto the pyrazole ring dramatically expands its synthetic potential and tunes its physicochemical properties. Halogenated pyrazoles, particularly iodo-substituted derivatives, are highly valuable intermediates in modern organic synthesis. metu.edu.tr The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, at specific positions on the pyrazole ring, facilitating the construction of complex molecular architectures. arkat-usa.org

Nitrated pyrazoles are of significant interest primarily due to their applications as energetic materials. nih.gov The nitro group is a powerful electron-withdrawing group and an energetic functional group. The presence of one or more nitro groups on the pyrazole ring can lead to compounds with high densities, positive heats of formation, and good thermal stability, all of which are desirable characteristics for explosives and propellants. nih.gov Furthermore, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization and the creation of other valuable derivatives. researchgate.net The combination of both halogen and nitro substituents on a pyrazole ring, as seen in 4-iodo-1-methyl-3-nitro-1H-pyrazole, creates a highly versatile platform for a wide range of chemical transformations.

Structural and Electronic Considerations for this compound

Electronic Properties: The electronic nature of the pyrazole ring is significantly modulated by the attached functional groups. The nitro group at the C3 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the acidity of the ring protons. mdpi.com Conversely, the iodine atom at the C4 position, while being an electron-withdrawing halogen, can also participate in halogen bonding, a type of non-covalent interaction that can influence supramolecular assembly. nih.gov The methyl group at the N1 position is a weak electron-donating group. Computational chemistry provides valuable tools for understanding the electronic landscape of such molecules, including the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting reactivity. eurasianjournals.comeurasianjournals.com

Below is a table of computed properties for this compound, providing a glimpse into its molecular characteristics.

| Property | Value |

| Molecular Formula | C4H4IN3O2 |

| Molecular Weight | 253.00 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 252.934822 g/mol |

| Monoisotopic Mass | 252.934822 g/mol |

| Topological Polar Surface Area | 58.6 Ų |

| Heavy Atom Count | 10 |

| Complexity | 215 |

| Data sourced from publicly available chemical databases. |

Scope and Contributions of Research on Highly Functionalized Pyrazole Derivatives

Highly functionalized pyrazoles, such as this compound, are not typically the final target molecules in a synthetic campaign. Instead, their value lies in their role as versatile building blocks for the construction of more complex and often biologically active compounds. The strategic placement of multiple, chemically distinct functional groups allows for a stepwise and regioselective elaboration of the molecular scaffold.

Research in this area focuses on leveraging the unique reactivity of each substituent. For example, the iodo group can be selectively targeted for cross-coupling reactions while the nitro group remains intact, or vice versa. The nitro group can be reduced to an amine, which can then undergo a host of transformations, such as acylation or diazotization, to introduce further diversity. This orthogonal reactivity is a key principle in modern synthetic strategy, enabling the efficient and controlled synthesis of intricate molecular targets. The contributions of such research lie in the development of new synthetic methodologies and the provision of novel molecular scaffolds for drug discovery and materials science. nih.gov The ability to systematically modify the structure of these building blocks allows for the fine-tuning of the properties of the final products.

Structure

3D Structure

特性

IUPAC Name |

4-iodo-1-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPMYVGWQWTBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Transformations of 4 Iodo 1 Methyl 3 Nitro 1h Pyrazole Derivatives

Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes this compound a valuable substrate for such transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyrazoles. mdpi.comnih.gov For derivatives of 4-iodo-1-methyl-3-nitro-1H-pyrazole, the success of these couplings is highly dependent on the electronic environment of the pyrazole (B372694) ring.

Research on the closely related analogue, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, demonstrates the viability of Sonogashira coupling. arkat-usa.org This compound successfully couples with phenylacetylene (B144264) under palladium catalysis to form the corresponding alkynylated pyrazole. arkat-usa.org This indicates that the C4-iodo position is sufficiently reactive for this type of transformation, despite the presence of the deactivating C3-nitro group.

Conversely, the isomeric 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole was found to be unreactive under similar Sonogashira conditions. arkat-usa.orgresearchgate.net This highlights the critical influence of substituent positioning; the combination of a nitro group at C4 and an iodo group at C3 appears to deactivate the molecule toward this specific coupling reaction. arkat-usa.org While specific data for Suzuki and Stille reactions on this compound are not extensively detailed, the reactivity patterns observed in Sonogashira couplings suggest that the C4-iodo position is a viable handle for various palladium-catalyzed transformations.

| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 61% | arkat-usa.org |

| 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | No Reaction | - | arkat-usa.org |

This table presents data for a close structural analogue to illustrate the reactivity at the C4-iodo position.

Copper-catalyzed couplings provide a valuable alternative to palladium-based systems for the functionalization of iodopyrazoles. acs.org Notably, CuI-catalyzed protocols have been successfully developed for the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.gov These reactions typically employ a copper(I) iodide catalyst in the presence of a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), and a base like potassium t-butoxide, often under microwave irradiation at elevated temperatures. nih.gov

This methodology demonstrates the potential for forming C-O bonds at the C4 position of the pyrazole ring. Although not specifically documented for the 1-methyl-3-nitro derivative, the established protocol for other 4-iodopyrazoles suggests a viable synthetic route for introducing alkoxy groups into the target scaffold. nih.gov

| Generic Reactant | Reagent | Conditions | Product | Reference |

| 4-Iodo-1H-pyrazole derivative | Alcohol (R-OH) | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), KOtBu (2 equiv), 130 °C, MW, 1h | 4-Alkoxy-1H-pyrazole derivative | nih.gov |

This table outlines the general conditions established for the copper-mediated alkoxylation of 4-iodopyrazoles.

The reactivity of this compound in cross-coupling reactions is heavily influenced by its functional groups. The C3-nitro group is strongly electron-withdrawing, which generally deactivates aromatic rings towards electrophilic substitution but activates them for other processes. researchgate.net In the context of cross-coupling, this deactivating effect can reduce the efficiency of the reaction.

However, studies show that this deactivation does not completely inhibit reactivity at the C4 position. The successful Sonogashira coupling of the analogous 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole demonstrates that the palladium catalyst can undergo oxidative addition into the C4-iodo bond. arkat-usa.org The tolerance of the nitro group in certain copper-mediated couplings has also been noted in broader chemical literature. acs.org The key factor is the relative positioning of the substituents. The unreactivity of the 3-iodo-4-nitro isomer suggests that the electronic effects of the nitro group are potent enough to shut down the coupling when located at the C4 position. arkat-usa.org

Transformations Involving the C3-Nitro Group

The nitro group at the C3 position is not merely an electronic modulator but also a versatile functional handle for subsequent transformations, primarily through reduction or as a potential leaving group in nucleophilic substitution.

The reduction of the C3-nitro group to a primary amine is a key transformation that yields 3-amino-4-iodo-1-methyl-1H-pyrazole. This product is a valuable synthetic intermediate, as the amino group can be readily modified to introduce a wide array of functionalities. A common and effective method for this transformation is catalytic hydrogenation. The reduction of nitropyrazoles to the corresponding aminopyrazoles can be achieved using hydrogen gas with a palladium on carbon (Pd-C) catalyst. researchgate.net This method is widely applicable to the reduction of nitroarenes and heteroarenes.

| Reactant | Reagents/Catalyst | Product | Transformation | Reference |

| This compound | H₂, Pd/C | 3-Amino-4-iodo-1-methyl-1H-pyrazole | Nitro Group Reduction | researchgate.net |

This table illustrates the conceptual reduction of the title compound based on standard methodologies.

The pyrazole ring in this compound is significantly electron-deficient. This is due to the inherent electron-withdrawing nature of the pyridine-like nitrogen atom and, more potently, the C3-nitro group. researchgate.net This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). chadsprep.com

In an SNAr reaction, a strong nucleophile attacks the electron-poor ring and displaces a suitable leaving group. In this molecule, both the C4-iodo and the C3-nitro groups could potentially act as leaving groups. While halides are excellent leaving groups in SNAr, the nitro group can also be displaced, particularly when activated by other substituents. The outcome of such a reaction would depend on the specific nucleophile used and the reaction conditions. While no specific examples of SNAr on this substrate are provided in the surveyed literature, its structure is primed for this type of reactivity, offering a potential pathway for the direct substitution of the iodo or nitro group by various nucleophiles.

Derivatization of the Nitro Functionality

The nitro group at the C3 position is a powerful electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. Its transformation, primarily through reduction to an amino group, opens up a vast landscape for further molecular elaboration, providing access to key synthetic intermediates such as 3-amino-4-iodo-1-methyl-1H-pyrazole. The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, and several methods are applicable to nitropyrazole substrates.

The choice of reducing agent is crucial for achieving high chemoselectivity, particularly to avoid the unintended reduction of the carbon-iodine bond. Common methods include catalytic hydrogenation and metal-mediated reductions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for the reduction of nitropyrazoles. mdpi.com For instance, 4-nitropyrazol-3-ones have been successfully reduced to the corresponding 4-aminopyrazol-3-ones using Pd/C in a catalytic hydrogenation process. mdpi.com Iron powder in the presence of an acid or hydrazine (B178648) hydrate (B1144303) is another robust system for the reduction of nitroarenes, demonstrating high chemoselectivity for the nitro group in the presence of halogens. researchgate.net This method has been successfully employed in the synthesis of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole, indicating its suitability for halo-nitropyrazole systems. researchgate.net Other reagents like zinc dust or tin(II) chloride in acidic media also provide mild and selective conditions for this transformation. nih.govkhanacademy.org

The resulting 3-aminopyrazole (B16455) derivative is a versatile building block. The amino group can undergo a wide range of reactions, including diazotization, acylation, and condensation, enabling the construction of fused heterocyclic systems or the introduction of new functional moieties.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂, Pd/C | Catalytic amount, various solvents (e.g., MeOH, EtOH) | Highly efficient; may cause dehalogenation under certain conditions. | mdpi.comnih.gov |

| Fe, NH₄Cl or H⁺ | Stoichiometric Fe, aqueous or alcoholic solvents | Excellent chemoselectivity for nitro groups over halides. | researchgate.net |

| Zn, NH₄Cl or H⁺ | Stoichiometric Zn, aqueous or acidic media | Mild conditions, tolerates many functional groups. | nih.govkhanacademy.org |

| SnCl₂, HCl | Stoichiometric SnCl₂, acidic conditions | Classic method, good for sensitive substrates. | nih.gov |

| Hydrazine hydrate | In combination with Fe or Pd/C catalyst | Effective transfer hydrogenation agent. | researchgate.net |

Chemical Modifications of the N1-Methyl Group

The chemical modification of the N1-methyl group in this compound presents a significant synthetic challenge. The pyrazole ring, being electron-deficient due to the influence of the C3-nitro and C4-iodo substituents, deactivates the adjacent N1-methyl group towards oxidation. A review of the pertinent scientific literature indicates that the direct oxidation or functionalization of the N1-methyl group on this specific heterocyclic system is not a well-documented transformation.

While general methods for the oxidation of benzylic methyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate are known, their applicability to an N-methyl group on an electron-poor azole is limited and not specifically reported for this substrate. nih.gov Similarly, methods for the aerobic oxidation of benzylic methylenes catalyzed by N-hydroxyimides or copper/iron salts have been developed for other classes of compounds, such as benzylpyridines, but their successful application to this compound has not been demonstrated. beilstein-journals.orgrsc.org The high stability of the N1-methyl group in this electron-poor environment makes it resistant to common oxidative conditions, and such transformations would likely require harsh conditions that could compromise the other functional groups on the pyrazole ring. Consequently, this remains an area for future synthetic exploration.

Chemo- and Regioselective Functionalization of Remaining Pyrazole Positions (C5)

The C5 position of this compound is the sole remaining carbon atom available for direct C-H functionalization. The electronic environment of the pyrazole ring, heavily influenced by the substituents at C3, C4, and N1, makes the C5-proton susceptible to deprotonation and subsequent functionalization, particularly through transition-metal-catalyzed C-H activation. mdpi.com

Palladium-catalyzed direct arylation has emerged as a powerful tool for the regioselective functionalization of pyrazoles at the C5 position. nih.govrsc.org Research has shown that N-substituted pyrazoles bearing a halogen (bromo or iodo) at the C4 position can undergo highly chemoselective C5-H arylation with aryl bromides. rsc.org This transformation is typically achieved using a phosphine-free palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base like potassium acetate (KOAc). rsc.org Crucially, the reaction proceeds without competitive oxidative addition into the C4-iodo bond, highlighting the higher reactivity of the C5-H bond under these conditions. This selectivity allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position while preserving the C4-iodo substituent for subsequent cross-coupling reactions. The presence of the nitro group at C3 further activates the C5 position towards this type of transformation.

Table 2: Typical Conditions for C5-H Arylation of 4-Iodopyrazoles

| Catalyst | Base | Solvent | Coupling Partner | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (1-2 mol%) | KOAc | DMA | Aryl Bromides | High C5 regioselectivity; C4-I bond remains intact. | rsc.org |

| Pd(OAc)₂ (0.1-0.5 mol%) | K₂CO₃ or KOAc | DMA | Electron-deficient aryl bromides | Used for C4 arylation when C5 is blocked (e.g., with Cl). | mdpi.com |

Cascade and Tandem Reactions Facilitated by Multiple Functional Groups

The unique arrangement of three distinct functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes offer significant advantages in terms of efficiency and atom economy, enabling the rapid construction of complex molecular architectures.

A particularly powerful cascade sequence involves an initial palladium-catalyzed cross-coupling reaction at the C4-iodo position, followed by the reduction of the C3-nitro group and a subsequent intramolecular cyclization. This strategy allows for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are valuable scaffolds in medicinal chemistry. researchgate.netnih.gov

The proposed tandem reaction would proceed as follows:

Palladium-Catalyzed Cross-Coupling: The C4-iodo group serves as a handle for introducing various substituents via well-established cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reaction. researchgate.netnih.gov For example, a Sonogashira coupling with a terminal alkyne would yield a 4-alkynyl-1-methyl-3-nitro-1H-pyrazole intermediate. nih.govnih.gov

Nitro Group Reduction: The resulting intermediate undergoes chemoselective reduction of the C3-nitro group to a 3-amino group, using methods described in section 3.2.3 (e.g., Fe/NH₄Cl). This step unmasks a key nucleophile.

Intramolecular Cyclization: The newly formed 3-amino-4-alkynyl-1H-pyrazole can then undergo an intramolecular cyclization. The amino group attacks the alkyne, which can be promoted by various catalysts or conditions, leading to the formation of a fused six-membered ring. This type of cyclization of 5-aminopyrazoles with appropriate carbonyl or alkynyl precursors is a known strategy for constructing the pyrazolo[3,4-b]pyridine core. nih.gov

This tandem approach leverages the specific reactivity of each functional group in a programmed sequence, transforming a simple pyrazole derivative into a complex, fused heterocyclic system in a highly efficient manner.

Theoretical and Computational Chemistry Studies of 4 Iodo 1 Methyl 3 Nitro 1h Pyrazole Systems

Quantum Chemical Characterization of Electronic Structure

Molecular Orbital Analysis and Charge Distribution

The pyrazole (B372694) ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. In 4-iodo-1-methyl-3-nitro-1H-pyrazole, the N1 nitrogen is substituted with a methyl group, which is generally considered an electron-donating group through an inductive effect. At the C3 position, the nitro group (-NO2) acts as a strong electron-withdrawing group through both inductive and resonance effects, pulling electron density from the ring. The iodine atom at the C4 position has a dual role; it is electronegative and can withdraw electron density inductively, but it can also donate electron density to the π-system through resonance.

Computational studies on substituted pyrazoles have shown that the nature and position of substituents significantly impact the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO, making the molecule more electrophilic. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

The charge distribution is also heavily skewed by the substituents. The nitro group will carry a partial negative charge, while the pyrazole ring becomes more electron-deficient. The nitrogen atoms of the pyrazole ring, being electronegative, will also influence the charge distribution.

A summary of the expected effects of the substituents on the electronic properties is presented in the table below.

| Substituent | Position | Expected Electronic Effect |

| Methyl (-CH3) | N1 | Electron-donating (inductive) |

| Nitro (-NO2) | C3 | Strong electron-withdrawing (inductive and resonance) |

| Iodo (-I) | C4 | Electron-withdrawing (inductive) and weakly electron-donating (resonance) |

Electrostatic Potential Surface Mapping for Reactivity Prediction

Electrostatic potential (ESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. libretexts.org The ESP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org

For this compound, the ESP map would be expected to show a significant region of positive electrostatic potential (blue color) around the nitro group and the pyrazole ring, indicating these are sites susceptible to nucleophilic attack. The unique properties of pyrazoles have been attributed to the electrophilic substitution reactions that typically occur at position 4, and nucleophilic attacks that can occur at positions 3 and 5. nih.gov The oxygen atoms of the nitro group would exhibit a strong negative electrostatic potential (red color), highlighting their nucleophilic character and ability to participate in hydrogen bonding. The iodine atom, being large and polarizable, would also influence the ESP, potentially creating a region of positive potential on its outermost surface (a "sigma-hole"), which could lead to halogen bonding interactions.

Tautomeric Considerations and Energetics

Tautomerism is a key feature of many pyrazole derivatives, arising from the migration of a proton. encyclopedia.pubnih.gov

Influence of Substituents on Tautomeric Equilibria

The relative stability of pyrazole tautomers is highly dependent on the nature and position of the substituents. researchgate.net Electron-donating groups and electron-withdrawing groups can shift the tautomeric equilibrium to favor one form over another. nih.gov For instance, studies on substituted pyrazoles have shown that electron-donating groups like amino and methyl groups tend to favor specific tautomeric forms. nih.govresearchgate.net Conversely, electron-withdrawing groups such as nitro and cyano groups also exert a significant influence on the stability of the tautomers. nih.gov

Theoretical Prediction of Tautomeric Forms

In the case of this compound, the presence of the methyl group on the N1 nitrogen atom "locks" the molecule into a single tautomeric form, preventing the annular tautomerism commonly observed in N-unsubstituted pyrazoles. researchgate.net Therefore, for this specific compound, there are no other significant tautomeric forms to consider under normal conditions.

However, if we consider the parent compound, 4-iodo-3-nitro-1H-pyrazole, theoretical calculations would be necessary to predict the most stable tautomer. The equilibrium would exist between 4-iodo-3-nitro-1H-pyrazole and 4-iodo-5-nitro-1H-pyrazole. The relative energies of these tautomers could be calculated using computational methods like Density Functional Theory (DFT) to determine the predominant form in the gas phase or in different solvents.

Spectroscopic Properties: Theoretical Prediction and Experimental Correlation

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural elucidation.

Theoretical calculations, typically using DFT methods, can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For this compound, these theoretical predictions would be invaluable in confirming its structure.

For example, the calculated ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The proton on the C5 carbon would likely appear as a singlet in the ¹H NMR spectrum, and its chemical shift would be affected by the adjacent nitro and iodo groups. Similarly, the chemical shifts of the carbon atoms in the pyrazole ring would be diagnostic of the substituent effects.

The IR spectrum would show characteristic vibrational frequencies for the C-H, C=N, N-N, and N-O bonds. The strong symmetric and asymmetric stretching frequencies of the nitro group would be particularly prominent.

While specific experimental data for this compound is not widely published in the reviewed literature, the table below provides a hypothetical comparison of how theoretical predictions would correlate with potential experimental findings, based on trends observed for similar halogenated and nitrated pyrazole derivatives. mdpi.com

| Spectroscopic Technique | Predicted Data (Hypothetical) | Expected Experimental Correlation |

| ¹H NMR | δ 8.0-8.5 ppm (s, 1H, C5-H) | A singlet in the downfield region due to the deshielding effect of the adjacent nitro group. |

| ¹³C NMR | δ 140-150 ppm (C3-NO2), 90-100 ppm (C4-I), 125-135 ppm (C5) | Chemical shifts consistent with the electronic effects of the substituents. |

| IR (cm⁻¹) | ~1550-1500 (asymmetric NO2 stretch), ~1350-1300 (symmetric NO2 stretch) | Strong absorption bands characteristic of the nitro group. |

The correlation between theoretical predictions and experimental data is a powerful tool for confirming the structure and understanding the properties of novel compounds like this compound.

Computational NMR Chemical Shift Prediction and Assignment

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable tool for structural elucidation and verification. colab.ws Density Functional Theory (DFT) calculations, in particular, have become a standard method for accurately predicting ¹H and ¹³C NMR spectra. nih.govyoutube.com For pyrazole systems, DFT methods have been successfully used to assign complex structures and differentiate between isomers. nih.govrsc.org

While no specific computational NMR data for this compound has been published, studies on related 4-halogenated-1H-pyrazoles offer significant insights. mdpi.com For instance, DFT calculations on 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole have shown that the chemical shifts of the ring protons are sensitive to the nature of the halogen substituent. mdpi.com It is observed that the resonance of the N-H proton shifts downfield as the electronegativity of the halogen decreases, a trend that is well-reproduced by DFT calculations. mdpi.com

For this compound, one would expect the single proton on the pyrazole ring (H5) to have a characteristic chemical shift influenced by the electron-withdrawing nitro group at position 3, the iodo group at position 4, and the methyl group on the nitrogen at position 1. DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), could provide a precise prediction of this proton's chemical shift, as well as the shifts for the carbon atoms in the ring and the methyl group. nih.gov The accuracy of these predictions can be enhanced by using a linear scaling approach, where calculated values are correlated against experimental data for a set of known compounds. youtube.com

Table 1: Illustrative Example of Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for 4-Halogenated-1H-pyrazoles (in DMSO-d₆)

| Compound | Proton | Calculated (DFT) Shift (ppm) mdpi.com | Experimental Shift (ppm) mdpi.com |

| 4-Fluoro-1H-pyrazole | N-H | 9.47 | 11.14 |

| C3/5-H | 7.64 | 7.73 | |

| 4-Chloro-1H-pyrazole | N-H | 9.78 | 11.57 |

| C3/5-H | 7.67 | 7.72 | |

| 4-Bromo-1H-pyrazole | N-H | 9.88 | 11.53 |

| C3/5-H | 7.71 | 7.74 | |

| 4-Iodo-1H-pyrazole | N-H | 10.00 | 11.75 |

| C3/5-H | 7.77 | 7.76 |

This table illustrates the application of DFT in predicting NMR shifts for related pyrazole compounds. A similar approach would be highly valuable for characterizing this compound.

Vibrational Frequency Analysis (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. arxiv.org Computational methods, particularly DFT, are routinely used to calculate vibrational frequencies and intensities, aiding in the assignment of experimental spectra. larrucea.euasrjetsjournal.orgscm.commaterialssquare.comarxiv.org

For this compound, a computational vibrational analysis would reveal characteristic frequencies for key functional groups. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected to be prominent features in the IR spectrum. The C-I stretching frequency would appear in the low-frequency region of the spectrum. Other notable vibrations would include the pyrazole ring stretching and deformation modes, as well as the C-H stretching and bending modes of the methyl group and the ring proton.

Studies on other substituted pyrazoles demonstrate the power of this approach. For example, a detailed vibrational analysis of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide used DFT calculations to assign the C=O, N-H, and C-H stretching modes. researchgate.net Similarly, a study on 4-halogenated-1H-pyrazoles compared experimental IR spectra with DFT calculations, noting that hydrogen bonding significantly affects the N-H stretching frequencies. mdpi.com Although this compound lacks the N-H bond, the principles of computational analysis remain the same. The calculated spectrum would serve as a theoretical benchmark to compare with experimental data, confirming the molecular structure. nih.govmdpi.com

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| NO₂ Asymmetric Stretch | ~1550 - 1500 | Strong intensity in IR |

| NO₂ Symmetric Stretch | ~1360 - 1320 | Strong intensity in IR |

| Pyrazole Ring Stretching | ~1600 - 1400 | Multiple bands |

| C-H Stretch (Aromatic) | ~3100 | Weak to medium intensity |

| C-H Stretch (Methyl) | ~2950 - 2850 | Medium intensity |

| C-N Stretch | ~1300 - 1100 | Medium intensity |

| C-I Stretch | ~600 - 500 | Weak to medium intensity |

This table presents a qualitative prediction of the vibrational spectrum based on known functional group frequencies. DFT calculations would provide precise frequencies and intensities.

Computational Mechanistic Elucidation of Reactivity

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

Transition State Characterization and Reaction Pathway Determination

The reactivity of the pyrazole ring is well-documented, with a propensity for electrophilic substitution, particularly at the C4 position. nih.gov However, in this compound, the C4 position is already substituted. The presence of a nitro group at C3 and an iodo group at C4 significantly influences the electronic nature of the ring, making it more electron-deficient. This would likely direct nucleophilic substitution reactions.

Computational studies on the reactions of other nitropyrazoles, such as [3+2] cycloadditions to form pyrazole systems, have utilized DFT to map out the reaction mechanism. nih.gov These studies identify the transition states, calculate activation energies, and explain the observed regioselectivity. nih.gov For instance, the mechanism of thermal N-nitropyrazole rearrangement has been investigated, with evidence pointing towards a colab.wsnih.gov sigmatropic nitro migration. acs.org

For this compound, a key reaction of interest would be the nucleophilic aromatic substitution (SNAr) of the iodo or nitro group. Computational modeling could be used to:

Model the approach of a nucleophile to the pyrazole ring.

Locate the transition state structure for the formation of the Meisenheimer-like intermediate.

Characterize the intermediate and the transition state for the departure of the leaving group (iodide or nitrite).

Calculate the activation barriers for the substitution at both the C3 and C4 positions to predict the most likely reaction pathway.

Energy Profile Calculations for Synthetic Transformations

Building on transition state theory, computational chemistry can generate complete energy profiles for a given reaction. This provides a quantitative understanding of the reaction kinetics and thermodynamics. The synthesis of substituted pyrazoles often involves multiple steps, and computational analysis can help optimize reaction conditions. nih.govmdpi.com

For the synthesis of this compound itself, or for its subsequent transformation into other valuable compounds, energy profile calculations would be highly informative. For example, in the synthesis of energetic materials based on nitropyrazoles, theoretical calculations are used to predict properties like the enthalpy of formation, which is crucial for assessing their performance. nih.gov

A typical computational workflow would involve:

Optimizing the geometries of all reactants, intermediates, transition states, and products.

Performing frequency calculations to confirm the nature of each stationary point (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Calculating the electronic energies at a high level of theory.

Constructing a reaction coordinate diagram that plots the relative free energy of the system as it progresses from reactants to products.

This approach would allow for a comparison of different synthetic routes and a rational understanding of the factors controlling the reaction's efficiency and selectivity.

Solvent Effects on Reactivity and Structure via Computational Modeling

The solvent environment can have a profound impact on chemical reactions and molecular structure. mdpi.com Computational chemistry can account for these effects using various solvent models, with the Polarizable Continuum Model (PCM) being one of the most common. iau.ir

In the context of this compound, the polarity of the solvent would be expected to influence several aspects:

Structure: While the covalent structure is unlikely to change, the molecular conformation and intermolecular interactions could be affected.

Spectra: Solvatochromic shifts in UV-Vis and NMR spectra are common and can be modeled computationally.

Reactivity: For reactions involving charged or highly polar species, such as SNAr reactions, the solvent can dramatically alter the reaction rate by stabilizing or destabilizing the transition state relative to the reactants.

Computational studies on the tautomerism of pyrazoles have shown that solvent molecules can explicitly participate in proton transfer, lowering the activation energy. mdpi.com While the N-methylated title compound does not exhibit tautomerism, this highlights the importance of considering solvent effects. A study on the stability of pyrazole and pyrazoline in ten different solvents using a PCM model demonstrated the influence of the solvent's dielectric constant on the molecules' stability energies. iau.ir For this compound, modeling its reactions in different solvents would allow for the prediction of optimal reaction media to enhance yield and selectivity.

Strategic Utility of 4 Iodo 1 Methyl 3 Nitro 1h Pyrazole As a Synthetic Platform

Building Block for Diverse Heterocyclic Frameworks

The C4-iodo substituent on the pyrazole (B372694) ring serves as a versatile handle for the introduction of various molecular fragments through transition metal-catalyzed cross-coupling reactions. This functionality enables the synthesis of a broad spectrum of substituted and fused pyrazole derivatives, which are prominent structural motifs in many biologically active compounds.

One of the key reactions highlighting the utility of 4-iodo-1-methyl-3-nitro-1H-pyrazole is the Sonogashira cross-coupling reaction . This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. For instance, the protected form of 4-iodo-3-nitro-1H-pyrazole, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, has been successfully coupled with phenylacetylene (B144264) to yield the corresponding 4-(phenylethynyl) derivative. arkat-usa.org This transformation underscores the capability of the iodinated pyrazole to serve as a platform for introducing alkynyl moieties, which are themselves valuable functional groups for further chemical manipulation, including cyclization reactions to form fused heterocyclic systems.

Furthermore, the iodo group's reactivity can be harnessed in other palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines). While specific examples with this compound are not extensively documented, the well-established reactivity of other 4-iodopyrazoles in these transformations strongly suggests its applicability. These reactions would allow for the synthesis of pyrazoles bearing aryl, vinyl, and amino substituents at the C4 position, respectively, thereby generating a diverse library of heterocyclic compounds.

The resulting functionalized pyrazoles can then serve as precursors for the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines . mdpi.comnih.govekb.egnih.govnih.govsemanticscholar.orgrsc.orgmdpi.com For example, a 4-amino-substituted pyrazole, which could potentially be derived from the corresponding 4-iodo derivative via a Buchwald-Hartwig amination, is a common starting material for the synthesis of pyrazolopyrimidines through condensation with a three-carbon unit.

Precursor in the Synthesis of Advanced Organic Scaffolds

The chemical functionalities of this compound make it an excellent starting material for the synthesis of more complex and advanced organic scaffolds. The ability to introduce diverse substituents at the 4-position through cross-coupling reactions, coupled with the potential for transformations of the nitro group, provides a powerful strategy for scaffold diversification.

The alkynyl-substituted pyrazoles, synthesized via the Sonogashira reaction, are particularly valuable intermediates. arkat-usa.org The alkyne moiety can participate in a variety of cyclization and cycloaddition reactions, leading to the formation of intricate polycyclic systems. For example, an intramolecular cyclization of a suitably functionalized pyrazole derivative could lead to the formation of a fused ring system, expanding the molecular complexity of the initial scaffold.

Moreover, the nitro group at the C3-position can be reduced to an amino group. This transformation opens up another avenue for derivatization, as the resulting aminopyrazole can be used in a variety of condensation and coupling reactions to build larger and more complex scaffolds. For instance, the amino group can react with dicarbonyl compounds to form fused pyrazolo-azine systems. The strategic combination of C4-functionalization via the iodo group and C3-derivatization via the nitro group allows for a modular and highly flexible approach to the synthesis of advanced organic scaffolds with potential applications in medicinal chemistry and materials science.

Application in the Development of Functional Ligands for Catalysis

Pyrazole-based structures are widely recognized for their ability to act as ligands in coordination chemistry and catalysis. hu.edu.joresearchgate.netdntb.gov.uaacs.org The two adjacent nitrogen atoms in the pyrazole ring can effectively coordinate to a variety of metal centers. The strategic functionalization of the pyrazole core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst.

This compound can serve as a precursor for the synthesis of novel functional ligands. Through cross-coupling reactions at the C4-position, various coordinating groups can be introduced. For example, the introduction of a phosphine, pyridine, or another heterocyclic moiety at the C4-position would generate a bidentate or tridentate ligand. The electronic properties of such ligands would be significantly influenced by the electron-withdrawing nitro group at the C3-position, which could enhance the stability of the resulting metal complexes.

The synthesis of Schiff base ligands derived from pyrazole precursors is a common strategy. hu.edu.joresearchgate.net For instance, an amino-pyrazole, potentially synthesized from the nitro-iodo-pyrazole, could be condensed with an aldehyde or ketone to form a Schiff base ligand. These ligands can then be complexed with transition metals like palladium, copper, or others to generate catalysts for a variety of organic transformations, including C-C coupling reactions and oxidation reactions. The modular nature of this approach allows for the creation of a library of ligands with varying steric and electronic properties for catalyst screening and optimization.

Modular Synthesis of Complex Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a powerful strategy in modern organic chemistry. This compound is an excellent example of a modular building block that can be utilized in such synthetic approaches. Its distinct reactive sites allow for a stepwise and controlled functionalization, enabling the systematic construction of complex molecular architectures.

The C4-iodo group provides a site for the initial diversification of the pyrazole core through a variety of cross-coupling reactions. This allows for the introduction of a first module. Subsequently, the nitro group at the C3-position can be transformed into an amino group, providing a handle for the introduction of a second module through reactions such as amide bond formation or the synthesis of fused heterocyclic rings. This sequential and orthogonal functionalization strategy is a hallmark of modular synthesis.

This approach is particularly valuable in the context of drug discovery and the development of bioactive compounds, where the ability to rapidly generate a library of analogues with systematic structural variations is crucial for structure-activity relationship (SAR) studies. mdpi.comresearchgate.netnih.govnih.govresearchgate.net By employing this compound as a central scaffold, chemists can systematically vary the substituents at both the C3 and C4 positions, leading to the efficient synthesis of a diverse range of complex molecules with tailored properties.

Future Prospects and Emerging Research Frontiers for Functionalized Pyrazoles

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of this approach. youtube.com Traditional multi-step syntheses often generate significant chemical waste, prompting the development of more sustainable and atom-economical protocols for the synthesis of functionalized pyrazoles.

Recent research has focused on one-pot multicomponent reactions, which offer a streamlined approach to complex molecules by combining multiple starting materials in a single synthetic operation. researchgate.net For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through an eco-friendly, four-component reaction using a reusable polystyrene-supported p-toluenesulfonic acid catalyst in water. researchgate.net Such methodologies significantly reduce solvent usage and purification steps, contributing to a greener chemical process.

The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole itself can be analyzed from an atom economy perspective. A potential synthesis involves the nitration of 4-iodo-1-methyl-1H-pyrazole. researchgate.net The efficiency of this process is dependent on the choice of nitrating agent and reaction conditions, with the goal of minimizing the formation of byproducts. The development of solid acid catalysts or other heterogeneous systems could further enhance the sustainability of this transformation by simplifying catalyst recovery and reuse.

Table 1: Comparison of Synthetic Strategies for Functionalized Pyrazoles

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Traditional Multi-step Synthesis | Sequential reactions with isolation of intermediates. | Well-established and reliable for a wide range of compounds. | Often low atom economy, generates significant waste, time-consuming. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High atom economy, operational simplicity, rapid access to molecular diversity. | Scope of compatible reactants can be limited, optimization can be complex. |

| Catalyst-free Tandem Reactions | Sequential transformations occur in one pot without a catalyst. | Avoids catalyst cost and potential product contamination. | Limited to specific substrate combinations and reaction types. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, is revolutionizing synthetic chemistry. mdpi.comscilit.comresearchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for hazardous reactions. researchgate.net The synthesis of pyrazoles and related heterocycles has been a fertile ground for the application of flow chemistry.

The nitration of pyrazoles, an often exothermic and potentially hazardous process, is well-suited for flow chemistry. nih.gov The small reaction volume in a flow reactor minimizes the risk associated with thermal runaways. Furthermore, the rapid mixing and efficient heat transfer in microreactors can lead to cleaner reactions with fewer byproducts. The synthesis of this compound could be significantly improved by transitioning from batch to flow conditions, allowing for a safer and more scalable process.

The integration of flow chemistry with automated synthesis platforms enables the rapid optimization of reaction conditions and the creation of large compound libraries for high-throughput screening. researchgate.netnih.gov Automated systems can systematically vary reaction parameters, collect real-time data, and even perform in-line purification, accelerating the discovery of new functionalized pyrazoles with desired properties.

Advanced Machine Learning and AI Applications in Pyrazole (B372694) Synthesis and Design

Exploration of Unconventional Reactivity Modes for Halogenated Nitropyrazoles

The unique electronic properties of halogenated nitropyrazoles, such as this compound, open up avenues for exploring unconventional reactivity modes. The presence of both an electron-withdrawing nitro group and a halogen atom on the pyrazole ring creates a distinct reactivity profile that can be exploited for novel synthetic transformations.

The electron-withdrawing nature of the nitro group can activate the pyrazole ring for certain nucleophilic substitution reactions. koreascience.kr Additionally, the carbon-iodine bond in this compound is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. arkat-usa.org These reactions allow for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, providing access to a diverse array of functionalized derivatives.

Recent research has also focused on the direct C-H functionalization of heterocycles, which offers a more atom-economical approach to bond formation. While the C-H bonds of the pyrazole ring are generally not highly reactive, the electronic influence of the nitro and iodo substituents could facilitate regioselective C-H activation under specific catalytic conditions. The exploration of these unconventional reactivity modes will undoubtedly lead to the discovery of new and efficient methods for the synthesis of complex pyrazole-based molecules.

Q & A

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste Disposal : Collect iodine-containing waste separately for halogen recovery.

- Stability : Store in amber vials at –20°C to prevent light-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。